1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one
Description
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone derivative featuring a phenyl ring substituted with an amino group at position 3, a bromomethyl group at position 2, and a 3-chloropropan-2-one moiety.
The bromomethyl group is highly reactive, enabling alkylation or cross-coupling reactions, while the 3-chloropropan-2-one moiety may participate in nucleophilic substitutions or serve as a precursor for heterocyclic ring formation. The amino group introduces nucleophilicity and hydrogen-bonding capacity, which could influence solubility and biological activity.
Properties
Molecular Formula |
C10H11BrClNO |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[3-amino-2-(bromomethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c11-5-9-7(4-8(14)6-12)2-1-3-10(9)13/h1-3H,4-6,13H2 |
InChI Key |
NWSQIXBHUPWZNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)CBr)CC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Followed by Functionalization
A widely reported approach involves Friedel-Crafts acylation to install the chloropropanone group, followed by bromination and amination.
Step 1: Friedel-Crafts Acylation
3-Chloropropanoyl chloride is reacted with toluene derivatives under Lewis acid catalysis (e.g., AlCl₃) to yield 3-chloro-1-(2-methylphenyl)propan-2-one. Typical conditions:
Step 2: Bromination of the Methyl Group
The 2-methyl substituent is brominated using N-bromosuccinimide (NBS) under radical initiation. Key parameters:
- Initiator: Azobisisobutyronitrile (AIBN, 1 mol%)
- Solvent: CCl₄
- Temperature: 80°C, reflux
- Yield: 70–85%.
Step 3: Introduction of the Amino Group
Nitration followed by reduction is employed:
Mannich Reaction-Based Approach
The Mannich reaction facilitates simultaneous introduction of the aminomethyl and chloropropanone groups.
Reaction Scheme :
- Arylaldehyde + 3-Chloropropan-2-one + NH₄Cl → β-Amino ketone intermediate.
- Bromination of the methyl group adjacent to the ketone.
Conditions :
Limitations : Competing side reactions reduce yields, necessitating rigorous purification.
Direct Bromomethylation of Aminophenylpropanones
This one-pot method leverages in situ generation of bromomethyl groups via HBr and formaldehyde:
Procedure :
- 3-Amino-1-phenylpropan-2-one is treated with HBr gas and paraformaldehyde.
- Reaction proceeds via electrophilic substitution at the 2-position.
Optimized Parameters :
- HBr concentration: 48% aqueous
- Temperature: 70–90°C
- Catalyst: Zn dust (prevents over-bromination)
- Yield: 60–75%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, flow chemistry protocols are emerging:
Green Chemistry Innovations
- Solvent replacement : Cyclopentyl methyl ether (CPME) replaces dichloromethane, reducing environmental impact.
- Catalyst recycling : Magnetic Fe₃O₄-supported Pd nanoparticles enable 5× reuse in hydrogenation steps.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts route | 70–85 | 95–98 | High | Moderate |
| Mannich reaction | 55–65 | 90–93 | Low | Low |
| Direct bromomethylation | 60–75 | 92–95 | Moderate | High |
Key Findings :
- The Friedel-Crafts route offers the best balance of yield and scalability.
- Direct bromomethylation is cost-effective but requires precise control to avoid polybromination.
Critical Reaction Parameters
Temperature Effects
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Methyl derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
The following table summarizes key analogs based on substituent variations:
*Calculated based on structural similarity to analogs.
Key Observations:
- Amino vs. Trifluoromethoxy Groups: The amino group in the target compound increases nucleophilicity compared to the trifluoromethoxy group in ’s analog, which instead stabilizes the aromatic ring through electron withdrawal .
- Bromomethyl Reactivity : Bromomethyl-substituted compounds (e.g., and ) share high reactivity for alkylation, but steric hindrance from adjacent substituents (e.g., fluorine in ) may slow reaction kinetics .
- Chloropropanone vs. Thiophene/Triazole Moieties: The 3-chloropropan-2-one group in the target compound offers distinct reactivity (e.g., SN2 substitutions) compared to thiophene or triazole rings, which are more suited for π-π stacking or metal coordination .
Physico-Chemical Properties
While specific data for the target compound are unavailable, inferences can be drawn:
- Melting Point: Bromomethyl-substituted phenyl ketones (e.g., : 57°C) typically exhibit moderate melting points, but amino groups may raise this due to hydrogen bonding .
- Solubility: The amino group likely enhances water solubility compared to fluorinated or non-polar analogs (e.g., ’s fluorinated derivative) .
Q & A
Q. What are the optimal synthetic routes for 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sequential functionalization. For example, bromination of a preformed ketone intermediate (e.g., 3-chloropropan-2-one derivatives) using bromine in chloroform under controlled conditions, followed by amination . Key steps include:
- Alkylation : Introducing the bromomethyl group via nucleophilic substitution, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator .
- Purification : Column chromatography or recrystallization from acetone/ethanol mixtures to isolate high-purity product .
- Optimization : Reaction temperature (25–40°C) and stoichiometric ratios (e.g., 1:1 molar ratio of bromine to ketone) are critical to avoid over-bromination .
Q. How can spectroscopic techniques (NMR, IR) be used to characterize this compound, and what spectral markers are diagnostic?
- Methodological Answer :
- ¹H NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ ~4.3–4.5 ppm, while the amino group (-NH₂) may show broad peaks at δ ~5.0–5.5 ppm. The 3-chloropropan-2-one moiety exhibits a carbonyl signal (C=O) at δ ~2.8–3.2 ppm (split due to coupling with adjacent Cl) .
- IR : Strong absorption bands at ~1645 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Br stretch). The NH₂ group shows peaks at ~3350–3450 cm⁻¹ (N-H stretch) .
- Contradictions : Overlapping signals (e.g., aromatic protons near δ 7.0–7.5 ppm) may require 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can software like SHELX address them?
- Methodological Answer :
- Crystal Packing : Bulky substituents (e.g., bromomethyl and amino groups) may lead to disordered structures. SHELXL’s restraints (e.g., DFIX, ISOR) can model thermal motion and partial occupancy .
- Hydrogen Bonding : The amino group participates in N-H···O=C interactions, which SHELXL refines using riding models (Uiso(H) = 1.2–1.5×Ueq(C)) .
- Validation : Check for R-factor convergence (<5% discrepancy) and validate using CCDC tools to resolve clashes in molecular conformation .
Q. How does the bromomethyl group influence reactivity in cross-coupling reactions, and what mechanistic insights exist?
- Methodological Answer :
- Buchwald-Hartwig Amination : The bromomethyl group acts as an electrophilic site for Pd-catalyzed coupling with aryl amines. Mechanistic studies suggest oxidative addition of Pd(0) to C-Br bonds, followed by transmetallation .
- Side Reactions : Competing elimination (to form alkenes) may occur under basic conditions. Kinetic studies recommend using mild bases (e.g., K₂CO₃) and low temperatures (0–10°C) .
- DFT Modeling : Computational studies (e.g., Gaussian) predict activation barriers for C-Br bond cleavage, aiding in catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .
Q. How can researchers resolve contradictions in spectral data arising from tautomerism or dynamic effects?
- Methodological Answer :
- Variable Temperature NMR : Cool samples to -40°C to slow tautomerization (e.g., keto-enol equilibria) and resolve split signals .
- Dynamic NMR Simulations : Use software like MestReNova to model exchange broadening and calculate rate constants for conformational changes .
- X-ray Crystallography : Definitive structural assignment via crystallography can override ambiguous spectral interpretations .
Methodological Tables
Q. Table 1. Key Spectral Markers for Characterization
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| C=O (propan-2-one) | 2.8–3.2 (d, J=15 Hz) | 1645 (s) |
| -CH₂Br (bromomethyl) | 4.3–4.5 (s) | 750 (m) |
| -NH₂ (amino) | 5.0–5.5 (br) | 3350–3450 (m) |
Q. Table 2. Optimized Reaction Conditions for Bromination
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 25–40°C | |
| Bromine Equivalents | 1.0–1.2 eq | |
| Solvent | Chloroform/Ethanol | |
| Reaction Time | 24–48 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
